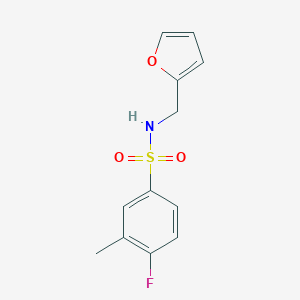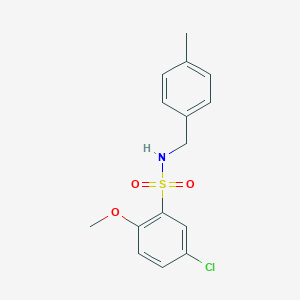![molecular formula C16H26N2O3S B275459 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. TMB-8 has been used as a research tool for investigating the mechanisms of calcium signaling, as well as for studying the role of calcium ions in various cellular processes.
Wirkmechanismus
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide acts as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from intracellular stores. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium, thereby inhibiting calcium signaling.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of muscle contraction, the inhibition of neurotransmitter release, and the inhibition of platelet aggregation. 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit calcium release from intracellular stores. This allows researchers to study the role of calcium ions in various cellular processes without affecting other signaling pathways. However, one limitation of using 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its potential toxicity, which can vary depending on the concentration used.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One area of interest is the role of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in the regulation of calcium signaling in various disease states, including cancer and neurodegenerative disorders. Another area of interest is the development of more selective inhibitors of the IP3 receptor, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the potential toxicity of 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide and to develop safe and effective dosing strategies for its use in research.
Synthesemethoden
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The resulting product is then purified through recrystallization to obtain 2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in its final form.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research for its ability to inhibit calcium release from intracellular stores. This inhibition of calcium signaling has been used to study the role of calcium ions in various cellular processes, including muscle contraction and neurotransmitter release.
Eigenschaften
Molekularformel |
C16H26N2O3S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-13-11-14(2)16(15(3)12-13)22(19,20)17-5-4-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
InChI-Schlüssel |
RJQIQOOKHOBASG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)



![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)